

# Brensocatib's Effect on Neutrophil Serine Protease Activation: A Technical Guide

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#### Introduction

**Brensocatib** is an investigational, first-in-class, oral, selective, and reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2] DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[3] In chronic inflammatory lung diseases such as non-cystic fibrosis bronchiectasis (NCFBE), an overabundance of neutrophils in the airways leads to excessive levels of active NSPs.[4] This surplus of proteases contributes to a vicious cycle of inflammation and lung tissue destruction.[4][5] **Brensocatib**'s mechanism of action represents a novel therapeutic strategy by targeting the activation of these damaging enzymes at their source, rather than inhibiting them after they have become active.[2][6]

Core Mechanism of Action: Inhibition of DPP-1

Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[2][6] The enzyme DPP-1, a lysosomal cysteine protease, is essential for converting these pro-NSPs into their active forms.[7] It does this by cleaving dipeptides from the N-terminus of the pro-enzymes.[6][7] Once activated, these NSPs are stored in the azurophilic granules of mature neutrophils.[2] Upon neutrophil activation at a site of inflammation, these granules release their payload of active NSPs, which can degrade extracellular matrix components and perpetuate the inflammatory response.[8]

**Brensocatib** acts by selectively and reversibly inhibiting DPP-1 in the bone marrow.[2][8] This inhibition prevents the proteolytic cleavage of pro-NSPs, meaning that mature neutrophils are

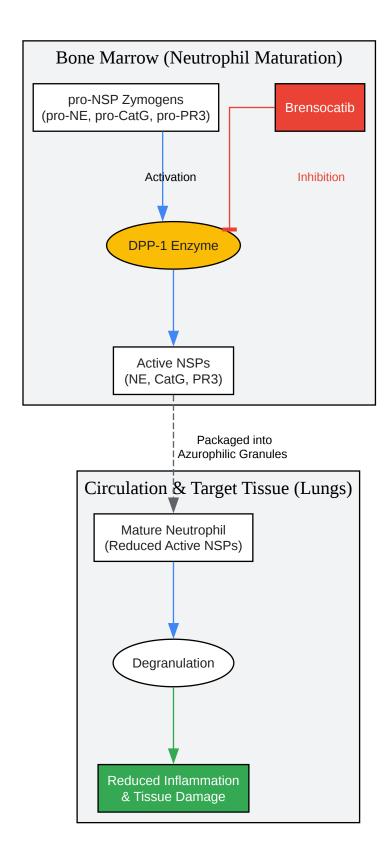


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produced with a significantly reduced cargo of active proteases.[6][9] Consequently, when these neutrophils migrate to the lungs and degranulate, there is a lower concentration of active NE, CatG, and PR3 available to cause tissue damage.[4]





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Caption: Brensocatib inhibits DPP-1, preventing NSP activation in bone marrow.



Pharmacodynamic Effects on Neutrophil Serine Proteases

Clinical trials have demonstrated that **brensocatib** leads to a significant, dose-dependent reduction in the activity of key NSPs in patients with bronchiectasis.

Table 1: Effect of Brensocatib on Sputum NSP Activity (WILLOW Trial - Week 4)

| Treatment Group                                | Mean Neutrophil Elastase<br>(NE) Activity (ng/mL) | Reduction in NE Activity vs. Placebo |
|--|---|--------------------------------------|
| Placebo  | 1514  | -                                    |
| Brensocatib 10 mg                              | 214   | 86%                                  |
| Brensocatib 25 mg                              | 141   | 91%                                  |
| Data sourced from the WILLOW Phase 2 Trial.[4] |   |                                      |

Table 2: Median Percent Change from Baseline in Sputum NSP Activity (ASPEN Trial - Week 4)

| Treatment Group                                 | Median Percent Change in Total NSP<br>Activity |
|---|--|
| Placebo   | No significant change                          |
| Brensocatib 10 mg                               | -33.7%   |
| Brensocatib 25 mg                               | -41.2%   |
| Data sourced from the ASPEN Phase 3 Trial. [10] |  |

Table 3: Reduction in Blood Neutrophil Elastase (NE) Activity in Healthy Adults (Phase 1 - Day 28)



| Treatment Group   | Median Percent Reduction in NE Activity |
|---|---|
| Brensocatib 10 mg   | 30%                                     |
| Brensocatib 25 mg   | 49%                                     |
| Brensocatib 40 mg   | 59%                                     |
| Data sourced from a Phase 1 study in healthy subjects.[4] |   |

Exploratory analyses from the WILLOW trial further detailed the differential impact on the three primary NSPs. **Brensocatib** produced the most substantial reduction in the sputum activity of CatG, followed by NE, and then PR3.[3][4] These reductions were observed as early as four weeks into treatment and began to return to baseline four weeks after treatment cessation, consistent with the maturation time of neutrophils.[4]

Experimental Protocols for NSP Activity Measurement

The quantification of NSP activity in clinical trials is critical to confirming the pharmacodynamic effect of **brensocatib**. The following outlines a typical methodology.

- 1. Sample Collection and Processing
- Sputum: Spontaneously expectorated sputum samples are collected from patients. Samples
  are often treated with dithiothreitol (DTT) to reduce viscosity and homogenize the sample,
  followed by centrifugation to obtain a supernatant for analysis.
- Whole Blood: Whole blood is collected in standard tubes (e.g., containing EDTA). To isolate
  white blood cells (WBCs), red blood cells are lysed, and the remaining WBCs are pelleted
  via centrifugation.[11] The NSPs are then extracted from this cell pellet using a lysis buffer
  containing a non-ionic detergent like Triton X-100 or Nonidet P-40 Substitute (NP40).[11]
- 2. NSP Activity Quantification: Fluorogenic Substrate Assays The activity of each NSP (NE, PR3, CatG) is measured using a kinetic enzymatic assay with a highly specific fluorogenic substrate.[11][12]

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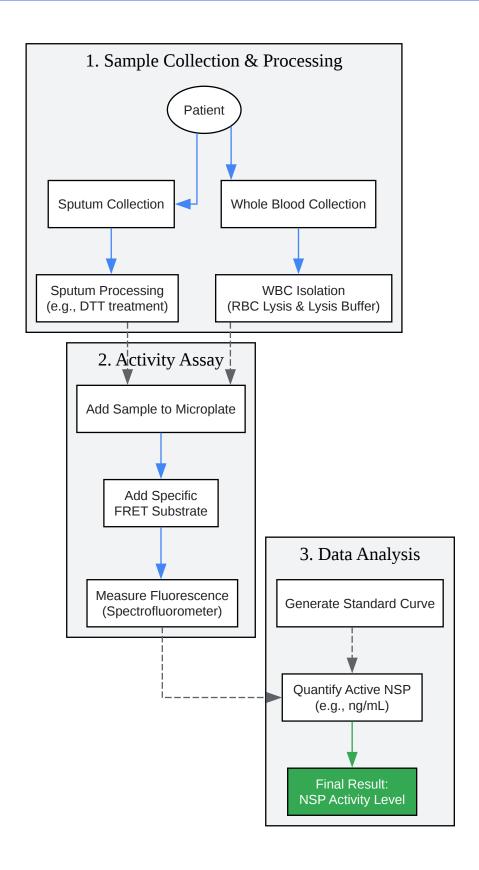


 Principle: These assays often employ intramolecularly quenched fluorogenic substrates, also known as fluorescence resonance energy transfer (FRET) substrates.[12] The substrate consists of a peptide sequence specific to the target protease, flanked by a fluorophore and a quencher molecule.

### Procedure:

- The processed sample (sputum supernatant or WBC lysate) is added to a microplate.
- The specific FRET substrate for the NSP of interest (e.g., NE) is added.
- If active NSP is present in the sample, it cleaves the peptide sequence.
- This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence emission.
- The rate of fluorescence increase is measured over time using a spectrofluorometer. This
  rate is directly proportional to the concentration of active enzyme in the sample.[11]
- Quantification: A standard curve is generated using known concentrations of purified human NE, PR3, or CatG to convert the measured fluorescence rate (in relative fluorescence units per minute) into a precise concentration of the active protease (e.g., ng/mL).[11]





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Caption: Workflow for quantifying Neutrophil Serine Protease (NSP) activity.



## Conclusion

Brensocatib represents a targeted therapeutic approach that addresses a primary driver of pathology in neutrophil-mediated inflammatory diseases. By inhibiting DPP-1, brensocatib effectively reduces the activation of neutrophil serine proteases—neutrophil elastase, cathepsin G, and proteinase 3—at their origin in the bone marrow.[2][6] This mechanism has been validated through robust pharmacodynamic data from clinical trials, which demonstrate a significant, dose-dependent decrease in active NSPs in patient-derived samples.[4][10] The methodologies employed to measure these proteases provide clear, quantitative evidence of brensocatib's biological effect, linking the drug's mechanism to its clinical benefits, such as reducing exacerbations in patients with bronchiectasis.[1][13] This in-depth understanding of its effect on NSP activation is fundamental for researchers and drug development professionals exploring new treatments for chronic inflammatory conditions.

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